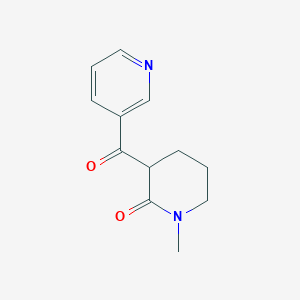
1-Methyl-3-nicotinoyl-2-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidone derivatives often involves Michael addition, Dieckmann condensation, and decarboxylation steps. For instance, 1-benzyl-4-piperidone, a compound with structural similarities to 1-Methyl-3-nicotinoyl-2-piperidone, was synthesized from benzyl amine and methylacrylate through a series of these reactions, showcasing the versatility of piperidone frameworks in synthesis (Huang Shu-juan, 2008). Additionally, 1-methyl-4-piperidone was obtained from methylamine and methyl acrylate, further demonstrating the adaptability of the piperidone nucleus in chemical synthesis (Wang Dong-hua, 2007).
Molecular Structure Analysis
Piperidone derivatives exhibit varied molecular conformations due to the presence of different substituents. The structure of 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone highlights a 'sofa' conformation of the central heterocycle, influenced by conjugation between donor and acceptor parts, showcasing the structural flexibility of piperidone derivatives (V. Nesterov et al., 2003).
Chemical Reactions and Properties
Piperidone compounds are versatile intermediates in organic synthesis, capable of undergoing various chemical reactions. For example, the synthesis of 2,6-diaryl-3-methyl-4-piperidones through Mannich reaction demonstrates the reactivity of the piperidone ring towards condensation reactions, leading to compounds with potential analgesic and local anaesthetic activity (N. Rameshkumar et al., 2003).
Physical Properties Analysis
The physical properties of piperidone derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure. For instance, the crystal structure of 1-Methyl-3-phenylsulfonyl-2-piperidone reveals a slightly distorted half-chair conformation, demonstrating how substituents affect the physical characteristics of these compounds (Julio Zukerman-Schpector et al., 2008).
Chemical Properties Analysis
The chemical properties of piperidone derivatives, including reactivity, stability, and interaction with other chemical entities, are pivotal for their application in synthetic chemistry and materials science. The synthesis and properties of 1,2,2,6,6-pentamethyl-3,5-dimethylene-4-piperidone illustrate the unique reactivity patterns and potential for creating novel compounds within this chemical class (A. M. Belostotskii et al., 1984).
Scientific Research Applications
Therapeutic Potential in Psychotic and Mood Disorders
Lurasidone is a novel antipsychotic drug developed for the treatment of psychotic and major affective disorders. It demonstrates efficacy and safety in short-term treatment of schizophrenia and acute bipolar depression with a low risk of inducing weight gain, metabolic, or cardiac abnormalities. However, it may have a higher risk of akathisia compared to other modern antipsychotics. Long-term testing in schizophrenia and bipolar disorder is needed, as well as testing against alternative treatments (Pompili et al., 2018).
Antineoplastic Potential
A novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds show tumor-selective toxicity, induce apoptosis, generate reactive oxygen species, and affect mitochondrial functions. They also display promising antimalarial and antimycobacterial properties, with good tolerance in short-term toxicity studies in mice (Hossain et al., 2020).
Role in Treating Nicotine Dependence
Cannabinoid CB1 receptor antagonists, including certain piperazine derivatives, have been proposed as a new class of therapeutic agents for nicotine dependence. Pre-clinical studies indicate these compounds may block nicotine self-administration behavior and decrease the influence of nicotine-associated stimuli over behavior, suggesting potential utility in smoking cessation (Foll et al., 2008).
Bioactivity and Clinical Use
Piperine, a major principle of black pepper and its derivatives, exhibits a wide range of bioactivities including anticonvulsant, tranquilizing, and muscle-relaxing actions. Antiepilepsirine, a derivative of piperine, is used as an antiepileptic drug in treating different types of epilepsy. The chemical structure of piperine and its derivatives significantly differs from that of prototype antiepileptic drugs, suggesting they may become a new group of antiepileptic drugs (Pei, 1983).
Pharmacological Applications of N-Methyl-2-Pyrrolidone
N-Methyl-2-pyrrolidone (NMP) is highlighted for its strong solubilizing properties and important applications in pharmaceutical sciences. It is an acceptable pharmaceutical solvent with efficacy, toxicity, and side effects comparable to other common solvents used in the pharmaceutical industry (Jouyban et al., 2010).
Safety And Hazards
Future Directions
Piperidine derivatives, including 1-Methyl-3-nicotinoyl-2-piperidone, continue to be an area of interest in the field of drug discovery3. They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry3. Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
1-methyl-3-(pyridine-3-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-3-5-10(12(14)16)11(15)9-4-2-6-13-8-9/h2,4,6,8,10H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQHFLEFHSFHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408172 |
Source


|
| Record name | 1-METHYL-3-NICOTINOYL-2-PIPERIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-nicotinoyl-2-piperidone | |
CAS RN |
91566-93-7 |
Source


|
| Record name | 1-METHYL-3-NICOTINOYL-2-PIPERIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)
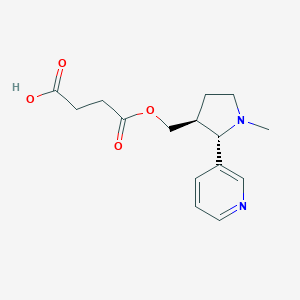
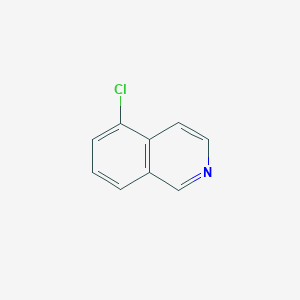


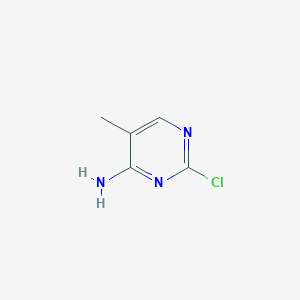
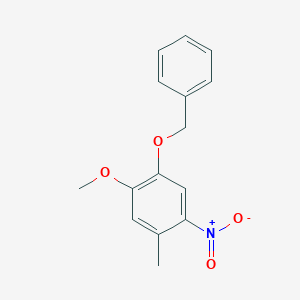

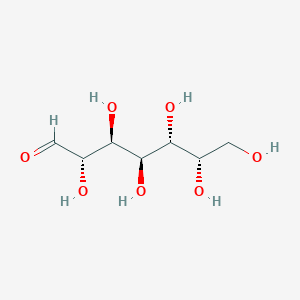
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)
![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)


